molecular formula C13H22O2 B052812 [1,1'-Bicyclohexyl]-1-carboxylic acid CAS No. 60263-54-9

[1,1'-Bicyclohexyl]-1-carboxylic acid

Cat. No. B052812
CAS RN: 60263-54-9
M. Wt: 210.31 g/mol
InChI Key: SJSRFXJWBKOROD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid derivatives and related compounds has been explored through various chemical reactions and methodologies. For instance, the diastereoselective alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid exhibits complete stereoselectivity, although impurities and doubly-alkylated compounds can form under certain conditions (Bennett et al., 2012). Furthermore, microbial dihydroxylation of benzoic acid followed by oxidative and rearrangement reactions enables the production of highly functionalized, enantiomerically pure cyclohexanecarboxylic acid derivatives (Myers et al., 2001).

Molecular Structure Analysis

Studies on the molecular structure of cyclohexanecarboxylic acid derivatives reveal insights into their conformation and spatial arrangement. The cocrystallization of cyclohexanetricarboxylic acid with bipyridine homologues, for example, demonstrates acid···pyridine hydrogen bonding in neutral and ionic complexes, offering a glimpse into the compound's structural versatility (Bhogala & Nangia, 2003).

Chemical Reactions and Properties

The chemical reactivity and properties of cyclohexanecarboxylic acid derivatives are influenced by their molecular structure. For instance, the substituent effects on the acidity of weak acids, including bicyclooctane-1-carboxylic acids, have been systematically studied to understand the impact of molecular modifications on their acid-base behavior (Wiberg, 2002).

Scientific Research Applications

  • Muscarinic Receptor Inhibition : The stereoisomers of compounds related to [1,1'-Bicyclohexyl]-1-carboxylic acid, like rociverine, exhibit significant variations in affinity towards muscarinic receptors, which are key in many physiological processes. This suggests potential applications in targeting specific receptor subtypes (Barbier et al., 1995).

  • Synthesis and Characterization : The synthesis of the stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, another muscarinic antagonist, has been detailed, which is crucial for understanding their biological activity (Bugno et al., 1997).

  • Crystallographic Characterization : The crystal structures of derivatives of 1-aminocyclohexane-1-carboxylic acid have been determined, providing insights into their conformation which is essential for understanding their chemical behavior (Valle et al., 1988).

  • Stereochemistry of Derivatives : Studies on the stereochemistry of related compounds like cis-2-hydroxy-2-phenyl-cyclohexanecarboxylic acid help understand the spatial arrangement of substituents, which is critical for their biological activity (Turbanti et al., 1978).

  • Niacin Receptor Agonists : Biaryl cyclohexene carboxylic acids, similar in structure to [1,1'-Bicyclohexyl]-1-carboxylic acid, have been identified as potent niacin receptor agonists, suggesting a therapeutic application (Shen et al., 2010).

  • Diastereoselective Reactions : The study of diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid showcases the selectivity in chemical reactions, which is important for producing specific isomers in pharmaceutical synthesis (Bennett et al., 2012).

  • Bicyclic Derivatives Synthesis : Research on the synthesis of bicyclic derivatives from cyclohexadienes, which are structurally similar to [1,1'-Bicyclohexyl]-1-carboxylic acid, contributes to the understanding of complex molecule construction (Rao & Bhaskar, 1993).

Future Directions

A paper discusses the use of Ni/Beta catalysts with mesopores in facilitating the formation of coupling products such as 1,1’-bicyclohexyl . This suggests potential future directions in the field of catalysts and chemical reactions involving “[1,1’-Bicyclohexyl]-1-carboxylic acid”.

properties

IUPAC Name

1-cyclohexylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h11H,1-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSRFXJWBKOROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209017
Record name (1,1'-Bicyclohexyl)-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Bicyclohexyl]-1-carboxylic acid

CAS RN

60263-54-9
Record name [1,1′-Bicyclohexyl]-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60263-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Bi(cyclohexane))-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060263549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Bicyclohexyl)-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-bicyclohexyl]-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1,1'-BI(CYCLOHEXANE))-1-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725U788K6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Gundala, DS Kammuri, P Chengalva - Int J Pharm Sci Res, 2019 - researchgate.net
The present study was designed to develop and validate a simple, sensitive, precise and accurate RP-HPLC method for simultaneous estimation of dicyclomine and ethylmorphine in …
Number of citations: 2 www.researchgate.net
DA Shah, JP Rana, UK Chhalotiya… - Indian journal of …, 2014 - ncbi.nlm.nih.gov
Liquid chromatographic method was developed for simultaneous quantitative determination of dicyclomine hydrochloride, mefenamic acid and paracetamol in their combined dosage …
Number of citations: 17 www.ncbi.nlm.nih.gov
IK Meier - 1989 - search.proquest.com
Reactions of 3-hydroxycarboxylic acids with a variety of vanadium (V) complexes were studied. These high-valent transition metal complexes were found to induce decarboxylation and …
Number of citations: 2 search.proquest.com
A KASSEM, KM El Shaboury… - Indian Journal of …, 2019 - search.ebscohost.com
pH-sensitive colon-targeted microspheres loaded with dicyclomine hydrochloride were prepared using both emulsion crosslinking and solvent evaporation techniques to retard the …
Number of citations: 10 search.ebscohost.com
B Polakiewicz - 1994 - teses.usp.br
O emprego da catálise de transferência de fase substituindo uma ou mais etapas da síntese de um fármaco, pode ser um recurso vantajoso sob o ponto de vista tecnológico. …
Number of citations: 3 www.teses.usp.br

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